4-Amino-2,6-diisopropylphenol

Medicinal Chemistry Enzyme Inhibition Lipid Metabolism

4-Amino-2,6-diisopropylphenol (CAS 1988-15-4) is a 2,6-diisopropylphenol derivative characterized by an amino group at the para position. This substitution creates a unique para-aminophenol scaffold within the propofol analog family, conferring distinct chemical properties as both a hydrogen bond donor and acceptor.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B7773135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,6-diisopropylphenol
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1O)C(C)C)N
InChIInChI=1S/C12H19NO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,13H2,1-4H3
InChIKeyOIYNNJHEBQIVIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2,6-diisopropylphenol Procurement: Structural Overview and CAS 1988-15-4


4-Amino-2,6-diisopropylphenol (CAS 1988-15-4) is a 2,6-diisopropylphenol derivative characterized by an amino group at the para position [1]. This substitution creates a unique para-aminophenol scaffold within the propofol analog family, conferring distinct chemical properties as both a hydrogen bond donor and acceptor. The compound is primarily utilized as a critical intermediate for synthesizing propofol metabolites and more complex pharmacologically active molecules .

4-Amino-2,6-diisopropylphenol: Why Generic Propofol Analogs Cannot Substitute


Substituting 4-Amino-2,6-diisopropylphenol with a generic 2,6-diisopropylphenol analog is not viable for specific applications due to the profound influence of the para-amino group on chemical reactivity, biological target engagement, and pharmacokinetic properties. The parent compound, propofol (2,6-diisopropylphenol), is a potent GABA_A receptor modulator with sedative-hypnotic properties [1]. Introducing a halogen at the para-position, as in 4-iodo-2,6-diisopropylphenol, retains GABA_A activity but eliminates sedative effects, producing an anticonvulsant profile [2]. The 4-amino substitution represents a distinct chemical species, creating an aniline-like functional group that enables entirely different chemical derivatization pathways and biological target space, as evidenced by its use as a core scaffold for potent ACAT inhibitors [3].

4-Amino-2,6-diisopropylphenol: Quantitative Evidence for Differentiated Procurement


Para-Amino Substitution Confers Potent ACAT Inhibitory Activity

When incorporated as the core scaffold (the '4-amino-2,6-diisopropylphenyl' group) into a specific chemotype, this compound yields highly potent Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors. The 4-amino group is a key structural determinant for activity, enabling nanomolar potency that is not observed with the parent propofol scaffold [1][2].

Medicinal Chemistry Enzyme Inhibition Lipid Metabolism

Para-Amino Group Enables Specific Synthetic Transformations Unavailable to Propofol

The 4-amino group provides a reactive handle for forming amide, urea, and imine bonds, enabling the construction of diverse chemical libraries. This contrasts directly with propofol, whose phenolic hydroxyl group is the primary site for derivatization, yielding a distinct set of chemical products (e.g., phosphate prodrugs like fospropofol) [1].

Synthetic Chemistry Drug Design Chemical Biology

Core Scaffold of a Distinct Pharmacophore with Potential for Differentiated Biological Activity

QSAR studies on propofol analogs demonstrate that substitutions at the para-position profoundly alter biological activity. The 4-amino group, with its hydrogen-bonding capabilities, creates a fundamentally different pharmacophore than halogenated or alkylated analogs. While propofol and 4-iodo-propofol modulate GABA_A receptors [1], the 4-amino analog serves as a precursor to compounds with distinct and varied biological targets, including ACAT and others, which are not shared by the parent propofol class [2].

Pharmacology Neuroscience Drug Discovery

4-Amino-2,6-diisopropylphenol: Best-Fit Procurement Scenarios for R&D


Synthesis of Potent ACAT Inhibitors for Cardiovascular Research

This compound is the essential core scaffold for synthesizing a series of highly potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, which are valuable tool compounds or lead candidates for studying lipid metabolism and atherosclerosis [1]. The resulting derivatives exhibit nanomolar activity (e.g., IC50 = 37 nM), a potency level not achievable starting from the parent propofol molecule [2].

Medicinal Chemistry Library Expansion and Scaffold Hopping

Procure 4-Amino-2,6-diisopropylphenol as a versatile building block to generate novel chemical libraries. The para-amino group enables rapid parallel synthesis of amides, ureas, and other derivatives that are chemically inaccessible from propofol, allowing for exploration of new intellectual property space and identification of hits against diverse biological targets [3].

Synthesis of Propofol Metabolite References and Analogs

As a key intermediate for synthesizing specific propofol metabolites and structurally related analogs , this compound is critical for analytical chemistry, toxicology, and ADME studies. Its distinct amino functionality allows for the creation of authentic standards and probes essential for drug metabolism and pharmacokinetic investigations.

Development of Non-Sedative, GABAergic Pharmacological Probes

The structure-activity relationship (SAR) of the 2,6-diisopropylphenol series shows that para-substitution can separate sedative-hypnotic effects from other GABA_A receptor-mediated actions like anticonvulsant activity [4]. 4-Amino-2,6-diisopropylphenol provides a starting point for synthesizing novel para-substituted analogs designed to probe these differential pharmacological effects without the confounding sedation.

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